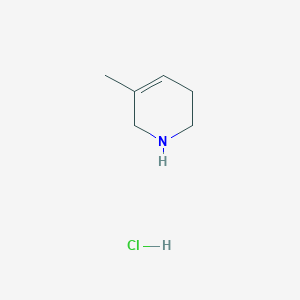

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Description

Historical Context and Development

The development of tetrahydropyridine chemistry has evolved significantly since the mid-20th century, with researchers recognizing the profound importance of this heterocyclic system in both natural product synthesis and drug discovery. The tetrahydropyridine moiety has been identified as a fundamental structural component in numerous biologically active natural alkaloids, establishing its significance in medicinal chemistry research. The specific investigation of substituted tetrahydropyridines, including 5-methyl derivatives, emerged from systematic structure-activity relationship studies aimed at understanding how positional substitution affects both chemical properties and biological activities.

The historical trajectory of tetrahydropyridine research was profoundly influenced by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as a neurotoxic agent in the early 1980s. This discovery sparked intensive research into the chemical and biological properties of various tetrahydropyridine derivatives, leading to expanded investigations of differently substituted analogs including positional isomers and methyl-substituted variants. The recognition that subtle structural modifications could dramatically alter biological activity drove researchers to systematically explore compounds such as 5-methyl-1,2,3,6-tetrahydropyridine and its various salt forms.

The evolution of synthetic methodologies for tetrahydropyridine derivatives has been marked by continuous innovation, with researchers developing increasingly sophisticated approaches to access these valuable heterocycles. Modern synthetic strategies have enabled the preparation of highly substituted tetrahydropyridine derivatives with precise control over regiochemistry and stereochemistry. These advances have been particularly important for accessing compounds like 5-methyl-1,2,3,6-tetrahydropyridine hydrochloride, where the specific positioning of substituents is crucial for understanding structure-activity relationships.

Nomenclature and Chemical Identity

This compound possesses the molecular formula C₆H₁₁N·HCl and a molecular weight that reflects both the organic base component and the associated hydrochloride counterion. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated as this compound, indicating the specific position of methyl substitution on the partially saturated pyridine ring system.

The chemical identity of this compound is characterized by several distinctive structural features that differentiate it from other tetrahydropyridine derivatives. The presence of the methyl group at the 5-position creates a specific substitution pattern that influences both the compound's chemical reactivity and its three-dimensional conformation. The retention of the double bond between carbons 4 and 5 in the ring system maintains partial aromaticity while providing sites for potential chemical modification.

The hydrochloride salt formation represents a critical aspect of the compound's chemical identity, as it significantly influences solubility characteristics, stability profiles, and handling properties. The protonation of the nitrogen atom in the formation of the hydrochloride salt creates a charged species that exhibits enhanced water solubility compared to the neutral free base form. This ionic character also affects the compound's crystalline structure and thermal properties, making it more suitable for various research applications where consistent physical properties are required.

The structural relationship between this compound and other members of the tetrahydropyridine family can be understood through systematic comparison of substitution patterns. While compounds such as 1-methyl-1,2,3,6-tetrahydropyridine represent nitrogen-methylated variants, the 5-methyl derivative represents carbon-substituted analogs that offer different chemical and biological properties.

Importance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of key structural motifs that appear throughout natural products and pharmaceutical agents. Tetrahydropyridine derivatives have been recognized as essential pharmacophores, with the partially saturated ring system providing an optimal balance between structural rigidity and conformational flexibility. This balance is particularly important in drug design, where molecular shape and flexibility often determine binding affinity and selectivity for biological targets.

Research into tetrahydropyridine derivatives has revealed their exceptional versatility as synthetic intermediates and building blocks for more complex molecular architectures. The 5-methyl substitution pattern provides specific steric and electronic effects that can be exploited in synthetic transformations, allowing researchers to access diverse chemical space through strategic functionalization reactions. The presence of both saturated and unsaturated carbon centers within the ring system offers multiple sites for chemical modification, enabling the construction of libraries of related compounds for biological screening.

The compound's importance extends to mechanistic studies of heterocyclic chemistry, where the specific substitution pattern allows researchers to probe the effects of electronic and steric factors on reaction outcomes. The methyl group at the 5-position serves as a conformational anchor that can influence the preferred geometries adopted by the molecule in different chemical environments. This positional specificity has proven valuable in understanding how subtle structural changes affect both chemical reactivity and biological activity patterns.

Contemporary research has highlighted the role of tetrahydropyridine derivatives as scaffolds for developing new therapeutic agents, with multiple examples demonstrating their utility in addressing diverse medical conditions. The structural features present in this compound make it particularly relevant for studies aimed at understanding how ring substitution patterns influence pharmacological properties and drug-like characteristics.

Overview of Tetrahydropyridine Chemistry

Tetrahydropyridine chemistry encompasses a rich and diverse field of study that has attracted significant attention due to the prevalence of these ring systems in natural products and their proven utility in pharmaceutical research. The fundamental structural framework consists of a six-membered ring containing one nitrogen atom and varying degrees of saturation, with 1,2,3,6-tetrahydropyridine representing one of the most synthetically accessible and biologically relevant isomeric forms.

The chemical properties of tetrahydropyridines are characterized by the unique combination of saturated and unsaturated carbon centers within the ring system, creating opportunities for diverse chemical transformations. The presence of the nitrogen atom introduces basic character to the molecule, enabling acid-base chemistry and coordination behavior that distinguish these compounds from purely carbocyclic analogs. The partial saturation of the ring system provides conformational flexibility while maintaining sufficient rigidity to support specific three-dimensional arrangements essential for biological activity.

Synthetic approaches to tetrahydropyridine derivatives have evolved to encompass numerous methodologies, ranging from classical cyclization reactions to modern catalytic processes. Recent advances have included the development of phosphine-catalyzed annulation reactions, palladium-catalyzed cyclization-Heck reactions, and multicomponent reaction strategies that enable efficient access to substituted tetrahydropyridines with high levels of structural diversity. These methodological advances have been particularly important for accessing specific substitution patterns such as those found in 5-methyl-1,2,3,6-tetrahydropyridine derivatives.

The biological significance of tetrahydropyridines has been demonstrated through extensive pharmacological studies revealing diverse activity profiles. These compounds have been identified as dopamine receptor agonists, selective serotonin reuptake inhibitors, acetylcholinesterase inhibitors, and sodium channel modulators. The breadth of biological activities observed across different tetrahydropyridine derivatives underscores the importance of systematic structure-activity relationship studies in understanding how specific structural features contribute to pharmacological effects.

Significance in Structure-Activity Relationship Studies

Structure-activity relationship studies involving tetrahydropyridine derivatives have provided fundamental insights into how molecular structure influences biological activity, with compounds like this compound serving as important reference points for understanding positional substitution effects. These studies have revealed that seemingly minor structural modifications can produce dramatic changes in pharmacological profiles, emphasizing the critical importance of precise molecular design in drug development.

Systematic investigations of substituted tetrahydropyridines have demonstrated the profound influence of substituent position, electronic character, and steric bulk on biological activity patterns. Research examining 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives as acetylcholinesterase inhibitors revealed that specific substitution patterns could enhance inhibitory activity by several orders of magnitude compared to unsubstituted analogs. These findings highlight the value of comprehensive structure-activity relationship databases in guiding the rational design of new therapeutic agents.

The examination of structure-activity relationships has been particularly informative for understanding how different substitution patterns affect selectivity profiles across related biological targets. Studies comparing various methyl-substituted tetrahydropyridines have revealed that the position of methyl substitution can dramatically influence receptor binding preferences and functional activity profiles. For compounds targeting sodium channels, systematic variation of substitution patterns has enabled the identification of highly selective inhibitors with improved therapeutic indices.

Table 1: Comparative Analysis of Tetrahydropyridine Derivatives in Structure-Activity Studies

| Substitution Pattern | Target Activity | Selectivity Profile | Reference Significance |

|---|---|---|---|

| 5-Methyl substitution | Ring conformational effects | Position-specific binding | Conformational anchoring studies |

| N-Methyl substitution | Nitrogen basicity modulation | Receptor subtype selectivity | Pharmacophore mapping |

| 3-Aryl substitution | Aromatic interactions | Enhanced potency profiles | Lead optimization studies |

| Multiple substitutions | Synergistic effects | Fine-tuned selectivity | Advanced drug design |

The development of quantitative structure-activity relationship models has been significantly enhanced by the availability of comprehensive datasets encompassing diverse tetrahydropyridine derivatives. The inclusion of compounds such as this compound in these datasets provides essential data points for understanding how specific structural features contribute to overall activity profiles. These models have proven valuable for predicting the biological activities of new compounds before synthesis, thereby accelerating the drug discovery process and reducing development costs.

Contemporary structure-activity relationship studies have increasingly focused on understanding the molecular mechanisms underlying observed activity differences between closely related analogs. Advanced computational methods combined with experimental binding studies have revealed how subtle changes in molecular shape and electronic distribution can affect protein-ligand interactions. The specific case of 5-methyl substitution in tetrahydropyridines provides an excellent model system for studying these effects, as the methyl group introduces measurable changes in both steric and electronic properties without drastically altering the overall molecular framework.

Properties

IUPAC Name |

5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRIYJABBYHGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523617-83-5 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization of Precursors

- Starting Materials: The synthesis often begins with 1,2-diaminopropane or related amine precursors.

- Cyclization Reaction: Reaction with carbonyl compounds such as acetone under acidic catalysis (commonly hydrochloric acid) facilitates cyclization to form the tetrahydropyridine ring.

- Reaction Conditions: The process is typically conducted under reflux conditions to ensure complete cyclization and to drive the reaction to completion.

Methylation and Functional Group Manipulation

- Methylation at the 5-position can be introduced either by using methyl-substituted precursors or by direct methylation reactions employing methylating agents like methyl iodide.

- Protection of amine groups (e.g., Boc protection) may be used in related derivatives to enhance stability during synthesis, although for the hydrochloride salt, direct formation is more common.

Hydrochloride Salt Formation

- The free base 5-methyl-1,2,3,6-tetrahydropyridine is treated with hydrochloric acid to form the hydrochloride salt.

- This step improves the compound’s solubility and facilitates isolation and purification.

Industrial Production Methods

Industrial synthesis of this compound adapts laboratory-scale methods for large-scale production with optimization for yield, purity, and efficiency.

- Batch and Continuous Flow Reactors: Large-scale synthesis often employs batch or continuous flow reactors to precisely control temperature, pressure, and reaction time, ensuring reproducibility.

- Catalysis: Acid catalysts such as hydrochloric acid are used to promote cyclization and salt formation.

- Purification: Techniques such as recrystallization, solvent extraction, and distillation are employed to obtain high-purity hydrochloride salt.

- Quality Control: Rigorous analytical methods including chromatographic purity assessment ensure consistency of the final product.

Comparative Data Table of Preparation Parameters

| Step | Reaction Conditions | Reagents/Catalysts | Notes |

|---|---|---|---|

| Cyclization | Reflux, acidic medium (HCl) | 1,2-Diaminopropane + Acetone | Controlled heating to avoid side reactions |

| Methylation (if needed) | Room temperature to mild heating | Methyl iodide or methyl-substituted precursors | Optional depending on route |

| Hydrochloride Formation | Room temperature, aqueous HCl | Hydrochloric acid | Salt formation improves solubility |

| Purification | Recrystallization, solvent extraction | Solvents: water, toluene | Ensures high purity |

Summary and Expert Recommendations

- The most efficient preparation of this compound involves the acid-catalyzed cyclization of 1,2-diaminopropane with acetone, followed by direct treatment with hydrochloric acid to form the hydrochloride salt.

- Industrial synthesis benefits from continuous flow reactors and advanced purification methods to achieve high yield and purity.

- Careful control of reaction conditions is paramount to minimize impurities and maximize product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Scientific Research Applications

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride has been studied for various applications in scientific research:

Neuropharmacology

The compound has been investigated for its neuroprotective properties. It is believed to interact with dopaminergic pathways and may be used in studies related to neurodegenerative diseases such as Parkinson's disease. Research indicates that it may help mitigate oxidative stress in neuronal cells.

Antimicrobial Activity

Studies have shown that MTHP-HCl exhibits antimicrobial properties against various bacterial strains. This potential application is significant for developing new antimicrobial agents amid rising antibiotic resistance.

Anticancer Research

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models.

Medicinal Applications

The medicinal applications of MTHP-HCl are primarily focused on its therapeutic potential:

- Neuroprotective Agent : Its role in protecting neurons from damage makes it a candidate for further research in treating neurodegenerative disorders.

- Potential Drug Development : Ongoing research aims to explore its efficacy as a lead compound for developing new drugs targeting neurological conditions.

Industrial Applications

In addition to its research and medicinal uses, this compound finds applications in various industrial sectors:

- Pharmaceutical Manufacturing : It serves as a building block in synthesizing more complex pharmaceutical compounds.

- Agrochemical Production : The compound is also being explored for use in developing agrochemicals due to its biological activity.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated reduced neuronal death in models of oxidative stress. |

| Study B | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus and E. coli strains. |

| Study C | Anticancer Properties | Inhibited proliferation of cancer cell lines in vitro. |

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its metabolism to 1-methyl-4-phenylpyridinium (MPP+), a toxic cation that interferes with mitochondrial function. MPP+ inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease, as it mimics the neurodegenerative processes observed in the disease.

Comparison with Similar Compounds

Structural Differences :

- Substituent Position : MPTP has a phenyl group at the 4-position, whereas the compound has a methyl group at the 5-position.

- Biological Activity: MPTP is metabolized to MPP+, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinsonism in humans and animal models .

Key Data :

1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine

Context : This compound is a related impurity in paroxetine hydrochloride (an SSRI antidepressant) and is tightly regulated in pharmacopeial standards .

Comparison :

- Substituent : The p-fluorophenyl group at the 4-position contrasts with the 5-methyl group.

Analytical Methods :

- HPLC-ECD : Used to quantify trace levels in pharmaceuticals, with retention time (RT) differences aiding discrimination from parent compounds .

4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

Structural and Functional Notes:

Physical Properties :

5-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

Structural Insights :

- Substituent : Phenyl group at the 5-position instead of methyl.

Data from :

- Molecular Formula : C₁₁H₁₃N·HCl

- SMILES : C1CNCC(=C1)C2=CC=CC=C2

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine Hydrochloride

Key Differences :

Comparison Table :

| Property | 5-Methyl-1,2,3,6-THP HCl | 3-Bromo-1-methyl-1,2,5,6-THP HCl |

|---|---|---|

| Reactivity | Moderate | High (bromine substitution) |

| Toxicity Data | Not available | Requires SDS precautions |

Biological Activity

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (MTP-HCl) is a compound of significant interest in pharmacological research, particularly due to its structural similarity to neurotoxic agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This article explores the biological activity of MTP-HCl, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTP-HCl belongs to the class of tetrahydropyridines, characterized by a saturated six-membered ring containing nitrogen. The methyl group at the 5-position influences its biological properties and interactions with various molecular targets.

The biological activity of MTP-HCl is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate dopaminergic pathways by influencing the metabolism of neurotransmitters and potentially inhibiting monoamine oxidase (MAO) activity. This inhibition can lead to increased levels of dopamine in the synaptic cleft, which is crucial for conditions like Parkinson's disease.

Antioxidant Properties

MTP-HCl has been studied for its antioxidant capabilities. Research indicates that it may help in reducing oxidative stress by scavenging free radicals and upregulating endogenous antioxidant enzymes. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Studies have demonstrated that MTP-HCl exhibits neuroprotective effects against neurotoxins such as MPTP. In animal models, administration of MTP-HCl has shown a reduction in dopaminergic neuron loss and improvement in motor functions post-exposure to neurotoxins.

Case Studies and Research Findings

Pharmacological Applications

Given its biological activities, MTP-HCl is being explored for various therapeutic applications:

- Parkinson’s Disease : Due to its neuroprotective properties and ability to modulate dopamine levels.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cancer Research : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit cancer cell proliferation.

Q & A

Basic: What are the recommended analytical methods to confirm the structural identity of 5-methyl-1,2,3,6-tetrahydropyridine hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the tetrahydropyridine ring structure, methyl substitution at position 5, and chloride counterion. Compare spectra with reference standards or published data for analogous compounds (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column. Validate retention times against certified reference materials (CRMs) .

Advanced: How can researchers resolve discrepancies in impurity profiles during synthesis of this compound?

Answer:

- Controlled Spiking Experiments: Introduce suspected impurities (e.g., des-methyl analogs or oxidation byproducts) into the sample matrix and analyze via HPLC. Compare retention times and peak areas to identify unaccounted impurities .

- Mass Spectrometry (LC-MS/MS): Use high-resolution LC-MS to detect low-abundance impurities (e.g., 1-methyl-1,2,3,6-tetrahydropyridine-N-oxide) and confirm structures via fragmentation patterns .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and dissolution steps .

- Waste Disposal: Collect contaminated materials in sealed containers labeled for hazardous organic waste. Follow institutional guidelines for neutralization or incineration .

Advanced: How can the neurotoxic potential of this compound be evaluated in preclinical models?

Answer:

- In Vitro Models: Expose dopaminergic neuronal cell lines (e.g., SH-SY5Y) to the compound and measure mitochondrial dysfunction (via JC-1 staining) or reactive oxygen species (ROS) production .

- In Vivo Models: Administer the compound to rodents and monitor locomotor deficits (e.g., rotarod tests) and histopathological changes in the substantia nigra .

Basic: What chromatographic conditions are optimal for quantifying this compound in bulk drug substances?

Answer:

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

- Detection: UV at 220 nm. System suitability criteria require a resolution ≥2.0 between the analyte and closest impurity (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Advanced: How can researchers assess the stability of this compound under accelerated degradation conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), humidity (75% RH), acidic (0.1 M HCl), and oxidative (3% HO) conditions. Monitor degradation products via HPLC and identify using LC-MS .

- Kinetic Modeling: Calculate degradation rate constants () and predict shelf-life using Arrhenius equations .

Basic: What are critical parameters for validating a synthetic route to this compound?

Answer:

- Intermediate Purity: Ensure intermediates (e.g., 5-methyl-1,2,3,6-tetrahydropyridine) are ≥95% pure via HPLC before hydrochlorination .

- Reaction Stoichiometry: Optimize molar ratios of reducing agents (e.g., NaBH) and HCl to minimize byproducts like over-reduced piperidines .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for reduced toxicity?

Answer:

- Substituent Screening: Syntize analogs with varied substituents (e.g., 4-phenyl or 5-ethyl groups) and test neurotoxicity in vitro. Prioritize analogs with preserved pharmacological activity but reduced ROS generation .

- Computational Modeling: Use density functional theory (DFT) to predict metabolic pathways (e.g., CYP450-mediated oxidation) and mitigate bioactivation risks .

Basic: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .

- Design of Experiments (DoE): Use factorial designs to optimize critical parameters (temperature, pH) and reduce variability .

Advanced: What strategies can differentiate this compound from isomeric impurities during purification?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.